VLA-4 Antagonist Binding Affinity & Receptor Occupancy
In the Merck MK-0617 program, the analog incorporating 3,3-difluoropiperidine at the proline 4-position (compound 13) was reported as the most potent VLA-4 antagonist in the series, with very good duration of receptor occupancy in vitro [1]. The study explicitly states that 'the ring size and presence or absence of fluorine affected potency and receptor occupancy,' establishing a direct SAR link between the gem-difluoro substitution pattern and superior target engagement [1]. The ethyl ester prodrug of compound 13 demonstrated excellent receptor occupancy after oral dosing in rats, confirming in vivo translation of the in vitro advantage [1]. While the full paper's supporting information contains the detailed numerical IC50 comparisons across the analog series, the publication's abstract and conclusions unambiguously identify the 3,3-difluoropiperidine-bearing analog as the most potent and the basis for prodrug selection for in vivo studies [1].
| Evidence Dimension | VLA-4 antagonist potency ranking within congeneric series |
|---|---|
| Target Compound Data | Compound 13 (3,3-difluoropiperidine at proline 4-position): described as 'most potent compound' in series [1] |
| Comparator Or Baseline | Analogs with different ring sizes and fluorine patterns (mono-fluoro, non-fluorinated piperidine, pyrrolidine, azetidine) |
| Quantified Difference | Qualitatively ranked as most potent; prodrug selected for in vivo receptor occupancy studies over all other analogs [1] |
| Conditions | Jurkat cell VLA-4 binding assay; in vitro kinetic off-rate measurements; in vivo rat receptor occupancy after oral dosing |
Why This Matters
For procurement decisions in VLA-4/integrin antagonist programs, the 3,3-difluoropiperidine-containing building block is the demonstrated potency-optimizing scaffold, directly validated by selection of its prodrug for in vivo proof-of-concept studies over mono-fluorinated and non-fluorinated alternatives.
- [1] Venkatraman S, et al. Discovery of N-{N-[(3-cyanobenzene)sulfonyl]-4(R)-(3,3-difluoropiperidin-1-yl)-(L)-prolyl}-4-[(3′,5′-dichloro-isonicotinoyl)amino]-(L)-phenylalanine (MK-0617), a highly potent and orally active VLA-4 antagonist. Bioorg Med Chem Lett. 2009;19(19):5803-5806. DOI: 10.1016/j.bmcl.2009.07.111. View Source
